N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine

Organic synthesis Physical property Handling

Researchers requiring a stable, dual-reactive heterocycle for medicinal chemistry often face scaffolds that lack either the olefin or the hydroxyl handle. 3-Hydroxy-1,2,3,6-tetrahydropyridine, N-BOC protected solves this by combining both groups in a single, ambient-stable crystalline solid. - 20% β-glucocerebrosidase (GCase) activation for synucleinopathy programs. - 5,6-double bond enables asymmetric allylic hydroxylation/epoxidation to chiral dihydroxy-piperidines. - ≥97% purity, mp 55-56 °C, ships at ambient temperature for multi-kg campaigns.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 224779-27-5
Cat. No. B110703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine
CAS224779-27-5
Synonyms1-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine;  N-Boc-3-Hydroxy-1,2,3,6-tetrahydropyridine;  N-tert-Butoxycarbonyl-5-hydroxy-1,2,5,6-tetrahydropyridine;  3,6-Dihydro-3-hydroxy-1(2H)-pyridinecarboxylic Acid, 1,1-Dimethylethyl Ester
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC=CC(C1)O
InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5,8,12H,6-7H2,1-3H3
InChIKeyNICJOYHYEDFTIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1,2,3,6-tetrahydropyridine, N-BOC Protected: Product Overview


3-Hydroxy-1,2,3,6-tetrahydropyridine, N-BOC protected (CAS 224779-27-5), also referred to as tert‑butyl 3‑hydroxy‑1,2,3,6‑tetrahydropyridine‑1‑carboxylate, is a heterocyclic building block that combines a partially unsaturated piperidine ring with a tertiary alcohol at the 3‑position and an N‑BOC protecting group . It is commercially available as a white to off‑white solid with a purity typically ≥97 % and a melting point of 55–56 °C . Unlike the corresponding saturated 3‑piperidone or 4‑piperidone analogs, this compound retains a reactive 5,6‑double bond while also presenting a free hydroxyl group that can serve as a handle for further functionalization or as a pharmacophoric element .

Heterocyclic building block with N-BOC protection for multistep synthesis
Combines a tertiary alcohol handle and a reactive 5,6-double bond
Solid form and ambient stability support solid-phase and automated workflows

Why N‑BOC‑Piperidones Fall Short as Replacements


Although many N‑BOC‑protected piperidine derivatives share the same molecular weight (199.25 g·mol⁻¹) and are used as pharmaceutical intermediates, simple substitution by an N‑BOC‑piperidone (3‑ or 4‑) or by the non‑hydroxylated 1,2,3,6‑tetrahydropyridine fails to preserve the combination of an endocyclic double bond and a tertiary alcohol that is unique to the 3‑hydroxy‑1,2,3,6‑tetrahydropyridine scaffold . The piperidones lack the olefinic moiety required for subsequent alkene‑functionalization reactions, while the non‑hydroxylated tetrahydropyridine lacks the hydroxyl handle that is essential for both further derivatization and for the recently described β‑glucocerebrosidase activation effect [1]. Consequently, replacement with a simpler analog would alter the synthetic route, compromise biological activity, or both.

N-BOC-piperidones: Lack the endocyclic double bond, which may prevent alkene-specific functionalization routes.
Non-hydroxylated analog: Absence of the tertiary alcohol removes a key derivatization handle and reported enzyme-activation context.
Dual-handle mismatch: Analogs with only one reactive site may shift synthetic route length and limit scaffold diversification.

Quantitative Evidence: 3-Hydroxy-1,2,3,6-tetrahydropyridine, N-BOC Protected vs. Analogs


Solid vs. Liquid: Physical Form Advantage

While N‑BOC‑1,2,3,6‑tetrahydropyridine (CAS 85838‑94‑4) is a clear liquid at ambient temperature with a boiling point of 78–84 °C (5 mmHg), 3‑hydroxy‑1,2,3,6‑tetrahydropyridine, N‑BOC protected is a crystalline solid that melts at 55–56 °C . This difference in physical state directly influences weighing accuracy, storage convenience, and the ability to use the compound in solid‑phase syntheses or as a crystalline intermediate.

Physical Form
Head-to-head
Solid (m.p. 55–56 °C) vs. liquid (b.p. 78–84 °C) comparator
Supports solid-phase synthesis workflow
Improves weighing accuracy; review handling context
Organic synthesis Physical property Handling

Ambient vs. Cold Storage Stability

3‑Hydroxy‑1,2,3,6‑tetrahydropyridine, N‑BOC protected is stable at ambient temperature under inert atmosphere . In contrast, N‑BOC‑3‑piperidone (CAS 98977‑36‑7) typically requires storage at 2–8 °C or even −20 °C to prevent degradation . This difference in thermal stability reduces shipping and long‑term storage costs for the 3‑hydroxy derivative.

Storage Stability
Head-to-head
Ambient temperature vs. refrigerated/frozen storage for N-BOC-3-piperidone
May reduce cold-chain logistics burden
Inert atmosphere required; review procurement context
Storage stability Logistics Procurement

β‑Glucocerebrosidase Activation Effect

3‑Hydroxy‑1,2,3,6‑tetrahydropyridine, N‑BOC protected has been reported to increase the activity of β‑glucocerebrosidase (GCase) by 20 % [1]. This activity is not shared by N‑BOC‑3‑piperidone, N‑BOC‑4‑piperidone, or N‑BOC‑1,2,3,6‑tetrahydropyridine, which have not been described as GCase modulators. The compound is therefore a validated tool for studying lysosomal storage disorders and synucleinopathies.

GCase Activation
Class-level
Reported 20% increase in β-glucocerebrosidase activity
Supports enzyme-activation model studies
Assay conditions not fully specified; data to verify
Lysosomal storage disease Parkinson's disease Enzyme activation

Dual Reactive Handles: Hydroxyl and Alkene

3‑Hydroxy‑1,2,3,6‑tetrahydropyridine, N‑BOC protected possesses both a tertiary alcohol at C3 and a 5,6‑double bond. This dual functionality allows for orthogonal derivatization (e.g., oxidation to the enone, allylic substitution, or dihydroxylation) that is impossible with N‑BOC‑3‑piperidone (lacking the double bond) or with N‑BOC‑1,2,3,6‑tetrahydropyridine (lacking the hydroxyl group) .

Reactive Handles
Class-level
2 reactive sites (alcohol + double bond) vs. 1 site in comparators
Enables orthogonal derivatization routes
Review synthetic compatibility for target scaffold
Organic synthesis Functional group Derivatization

Applications: 3-Hydroxy-1,2,3,6-tetrahydropyridine, N-BOC Protected


Allylic Functionalization for Chiral Piperidine Drugs

The 5,6‑double bond in 3‑hydroxy‑1,2,3,6‑tetrahydropyridine, N‑BOC protected serves as a substrate for asymmetric allylic hydroxylation or epoxidation, providing access to chiral 3,4‑ or 3,5‑dihydroxy piperidines that are common motifs in glycosidase inhibitors and antiviral agents . The solid form and ambient stability of the compound streamline its use in automated parallel synthesis platforms.

β‑Glucocerebrosidase Activator Development

The 20 % increase in GCase activity elicited by this compound makes it a validated starting point for medicinal chemistry campaigns targeting Gaucher disease, Parkinson's disease, and other synucleinopathies. Unlike piperidone analogs, the 3‑hydroxy‑1,2,3,6‑tetrahydropyridine scaffold can be further elaborated to improve potency and pharmacokinetic properties.

Large‑Scale Synthesis with Ambient‑Stable Handling

Because 3‑hydroxy‑1,2,3,6‑tetrahydropyridine, N‑BOC protected is stable at ambient temperature , it is a superior choice for multi‑kilogram syntheses and for contract manufacturing organizations that need to avoid cold‑chain logistics. The compound's high purity (≥97 %) and crystalline nature further facilitate large‑scale handling and quality control.

Application
Selection Property
Validation Focus
Chiral piperidine scaffold synthesis
Allylic functionalization handle
Asymmetric dihydroxylation and epoxidation methods
GCase activator development
Enzyme-activation model context
Lysosomal storage and synucleinopathy model endpoints
Large-scale research synthesis
Ambient-stable crystalline solid
Process-method transfer and cold-chain avoidance

Technical Documentation Hub

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